molecular formula C14H13ClN2O3 B6531289 ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate CAS No. 70751-11-0

ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

Cat. No.: B6531289
CAS No.: 70751-11-0
M. Wt: 292.72 g/mol
InChI Key: KBRAYUZSEMVULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a useful research compound. Its molecular formula is C14H13ClN2O3 and its molecular weight is 292.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0614700 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H14ClN3O2
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 338783-39-4

The structure features a pyridazine ring substituted with a 4-chlorophenyl group and an ester functional group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that modifications in the structure of pyridazine derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways .

Antitumor Activity

This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents . The presence of the chlorophenyl moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

Biological ActivityTest SubjectResultReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticonvulsantAnimal modelsReduced seizure activity
AntitumorMCF-7, HCT116 cellsIC50 < 10 µM

Case Study: Antitumor Efficacy

A specific study focused on the antitumor efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. This suggests that the compound may induce programmed cell death pathways, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAYUZSEMVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.